(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound that plays a significant role in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring, which is a five-membered lactam, and contains both amino and hydroxy functional groups. The specific stereochemistry of the compound is denoted by the (3R,4R) configuration, indicating the arrangement of atoms around its chiral centers. This configuration is crucial for its biological activity and potential therapeutic applications.
The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods:
The synthetic routes often involve multiple steps including reduction, oxidation, and substitution reactions. Key reagents used in these processes include lithium aluminum hydride for reductions and various acids for resolving diastereomers .
The molecular structure of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one consists of:
The molecular formula is C₅H₁₁N₃O₂ with a molecular weight of approximately 129.16 g/mol. The compound's stereochemical configuration is critical for its biological function .
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can undergo several types of chemical reactions:
Common reagents include potassium permanganate and chromium trioxide for oxidation; sodium borohydride and lithium aluminum hydride for reduction; and alkyl halides for substitution reactions .
The mechanism of action for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of enzymes, notably purine nucleoside phosphorylase, thus influencing nucleotide metabolism. This characteristic underlines its potential therapeutic applications in treating neurological conditions by modulating neurotransmitter systems .
The compound typically appears as a colorless to pale yellow viscous liquid or solid depending on its form. It has a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature.
Key chemical properties include:
Relevant data from studies indicate that it has a high degree of purity when synthesized correctly, often exceeding 98% .
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has significant applications in scientific research:
This compound belongs to the class of N-hydroxy-substituted pyrrolidinones, featuring a five-membered lactam ring with three key substituents:
Table 1: Structural Characteristics of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Characteristic | Specification |
---|---|
IUPAC Name | (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one |
Molecular Formula | C₅H₁₀N₂O₂ |
Key Functional Groups | Lactam (pyrrolidinone), N-hydroxy, Primary amine, Chiral centers (C3, C4) |
Stereochemistry | (3R,4R) configuration |
Core Structure | 5-membered saturated heterocycle (pyrrolidinone) |
The stereochemistry is critical for activity, with the (3R,4R) configuration adopting a specific ring conformation where the C3 amino group occupies a pseudoaxial orientation. This spatial arrangement maximizes interaction with the glycine binding site on NMDA receptors. The trans-relationship between the C3 amino and C4 methyl groups contributes to conformational stability, while the N-hydroxy group enables critical hydrogen bonding interactions not achievable with traditional lactams [6]. The molecule exists as a zwitterion at physiological pH, with the lactam carbonyl and N-hydroxy group creating a hydrogen-bonded motif resembling the carboxylate group of glycine, facilitating molecular mimicry [4] [6].
The development of (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one originated from structure-activity relationship (SAR) studies of the prototypical NMDA glycine site antagonist HA-966 (3-amino-1-hydroxypyrrolidin-2-one). HA-966, first synthesized in 1959, demonstrated NMDA antagonist properties but lacked stereochemical definition and exhibited complex pharmacology, including GABA-mimetic effects [4].
Table 2: Historical Development Milestones
Year | Milestone | Significance |
---|---|---|
1959 | Synthesis of racemic HA-966 | First N-hydroxy pyrrolidinone NMDA antagonist; foundation for SAR development |
Late 1980s | Resolution of HA-966 enantiomers | (R)-(+)-HA-966 identified as pharmacologically active enantiomer at glycine site |
1990 | Synthesis and evaluation of 4-methyl analogues | Discovery of (3R,4R)-isomer (L-687,414) with 5-10x potency increase over HA-966 |
1990 | Publication of stereochemical requirements | Correlation of (3R,4R) configuration with optimal glycine receptor binding affinity and selectivity |
2010s | Investigation as reference compound for GlyT1 inhibitor characterization (e.g., RG1678/bitopertin development) | Validation of glycine modulation strategy for schizophrenia treatment |
Critical SAR work demonstrated that introducing a 4-methyl substituent significantly enhanced glycine site affinity when combined with the optimal (3R) amino configuration. Leeson and colleagues systematically explored stereochemical effects, revealing that the (3R,4R) diastereomer (later designated L-687,414) exhibited superior activity compared to other stereoisomers. This enhancement was attributed to the methyl group's ability to stabilize the bioactive conformation where the C3 amino group adopts a pseudoaxial orientation, optimizing complementarity with the glycine binding pocket [6]. The compound became a vital pharmacological tool for elucidating NMDA receptor glycine site function and inspired subsequent drug discovery programs targeting glycine reuptake inhibition [2] [4].
L-687,414 occupies a pivotal position in medicinal chemistry and neuropharmacology for three key reasons:
Proof-of-Concept for Glycine Site Pharmacology: As a potent and selective glycine-site NMDA receptor antagonist (Kᵢ ≈ 30-100 nM), L-687,414 provided crucial validation that enhancing synaptic glycine levels could modulate NMDA receptor function without causing complete blockade. This "positive modulation" approach offered therapeutic advantages over direct antagonists by preserving physiological NMDA activity while normalizing pathological hypofunction [4] [6].
Stereochemical Optimization Template: The dramatic activity difference between stereoisomers highlighted the critical importance of three-dimensional structure in NMDA receptor pharmacology. The (3R,4R) configuration became a reference template for designing conformationally constrained analogues and prodrugs targeting glutamatergic pathways. For example, the knowledge gained informed the development of GlyT1 inhibitors like bitopertin (RG1678), which indirectly enhance glycine availability [2] [7].
Chemical Biology Probe: L-687,414 enabled fundamental research into NMDA receptor subunit-specific functions and the role of glycine co-agonism in synaptic plasticity, learning, and memory. Its selectivity profile helped disentangle complex glutamatergic signaling phenomena, distinguishing glycine-site effects from those mediated by other modulatory sites (polyamine, zinc, magnesium) or competitive glutamate antagonists [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: